5-Oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Oxidation and Functional Group Transformations: These steps are necessary to introduce the oxo and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienopyridine moieties.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Research: The compound’s interactions with various biological targets, such as tubulin and heat shock proteins, make it a valuable tool for studying cellular processes.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as tubulin and heat shock proteins. By binding to these targets, the compound can disrupt cellular processes such as microtubule formation and protein folding, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its combination of a thienopyridine core with a trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H21NO6S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H21NO6S/c1-28-15-11-17(30-3)16(29-2)9-13(15)14-10-18(25)24-20-19(12-7-5-4-6-8-12)22(23(26)27)31-21(14)20/h4-9,11,14H,10H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
YLRDKENUKIELRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OC)OC |
Origin of Product |
United States |
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